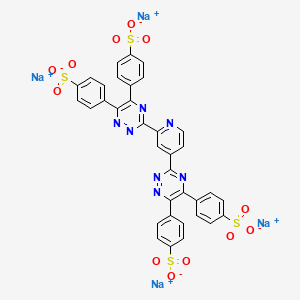

Benzenesulfonic acid, 4,4',4'',4'''-(2,4-pyridinediylbis(1,2,4-triazine-3,5,6-triyl))tetrakis-, tetrasodium salt

Description

This compound is a highly functionalized benzenesulfonic acid derivative featuring a central pyridine-triazine scaffold. The structure includes four benzenesulfonic acid groups linked via a 2,4-pyridinediylbis(1,2,4-triazine-3,5,6-triyl) core, with tetrasodium counterions enhancing its water solubility. Its high acidity (from sulfonic acid groups) and structural rigidity distinguish it from simpler benzenesulfonic acid derivatives .

Properties

CAS No. |

59895-79-3 |

|---|---|

Molecular Formula |

C35H19N7Na4O12S4 |

Molecular Weight |

949.8 g/mol |

IUPAC Name |

tetrasodium;4-[3-[2-[5,6-bis(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-4-yl]-6-(4-sulfonatophenyl)-1,2,4-triazin-5-yl]benzenesulfonate |

InChI |

InChI=1S/C35H23N7O12S4.4Na/c43-55(44,45)25-9-1-20(2-10-25)30-32(22-5-13-27(14-6-22)57(49,50)51)39-41-34(37-30)24-17-18-36-29(19-24)35-38-31(21-3-11-26(12-4-21)56(46,47)48)33(40-42-35)23-7-15-28(16-8-23)58(52,53)54;;;;/h1-19H,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4 |

InChI Key |

ALGXFKWNZFUOCI-UHFFFAOYSA-J |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=NC(=N2)C3=CC(=NC=C3)C4=NC(=C(N=N4)C5=CC=C(C=C5)S(=O)(=O)[O-])C6=CC=C(C=C6)S(=O)(=O)[O-])C7=CC=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Heterocyclic Core

Pyridine and Triazine Assembly: The 2,4-pyridinediyl bis(1,2,4-triazine) scaffold is typically constructed via cyclization reactions involving amidines or hydrazines with nitriles or other nitrogen-containing precursors under controlled conditions, often using dehydrating agents or catalysts.

Functionalization: The triazine rings can be selectively functionalized at the 3,5,6 positions by nucleophilic aromatic substitution or electrophilic aromatic substitution, depending on the substituents present.

Introduction of Benzenesulfonic Acid Groups

Sulfonation: Aromatic sulfonic acid groups are commonly introduced by sulfonation of aromatic rings using reagents such as fuming sulfuric acid (oleum) or chlorosulfonic acid under controlled temperature to achieve regioselectivity.

Pre-functionalized Aromatic Units: Alternatively, pre-sulfonated benzene derivatives (e.g., benzenesulfonic acid or its sodium salt) can be coupled to the heterocyclic core through cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, especially if the heterocycle bears suitable leaving groups (e.g., halides).

Salt Formation

- The free sulfonic acid groups are neutralized with sodium hydroxide or sodium carbonate to form the tetrasodium salt, improving solubility and stability.

Proposed Preparation Method for the Target Compound

Based on analogous compounds and standard synthetic organic chemistry protocols, the preparation can be outlined as follows:

| Step | Reaction Type | Conditions/Notes |

|---|---|---|

| 1 | Synthesis of 2,4-pyridinediyl bis(1,2,4-triazine) core | Cyclization of appropriate precursors under reflux in polar solvents (e.g., DMF or DMSO) with dehydrating agents. |

| 2 | Functionalization with halogen substituents at positions for coupling | Electrophilic halogenation (e.g., bromination) to introduce leaving groups for cross-coupling. |

| 3 | Cross-coupling with pre-sulfonated benzene derivatives | Palladium-catalyzed Suzuki or Buchwald-Hartwig coupling using benzenesulfonic acid derivatives bearing boronic acid or amine groups. |

| 4 | Sulfonation (if not pre-sulfonated) | Controlled sulfonation with chlorosulfonic acid at low temperature to avoid over-sulfonation or degradation. |

| 5 | Neutralization to tetrasodium salt | Treatment with sodium hydroxide aqueous solution to convert sulfonic acid groups to sodium sulfonate salts. |

| 6 | Purification | Crystallization or chromatographic purification to isolate the pure tetrasodium salt. |

Comparative Table of Related Compounds and Preparation Approaches

Research Findings and Literature Insights

The sulfonation of aromatic heterocycles is a well-studied process, with regioselectivity largely dependent on electronic effects and steric hindrance.

Cross-coupling reactions enable the assembly of complex sulfonated aromatic systems, especially when direct sulfonation is challenging or leads to mixtures.

Neutralization to sodium salts enhances water solubility, which is critical for applications in catalysis, dyes, or biochemical probes.

The presence of multiple triazine and pyridine rings suggests potential for coordination chemistry applications, which influences synthetic route choices to preserve functional groups.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4,4’,4’‘,4’‘’-(2,4-pyridinediylbis(1,2,4-triazine-3,5,6-triyl))tetrakis-, tetrasodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonates.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid for sulfonation, sodium hydroxide for neutralization, and various oxidizing and reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfonates, and substituted aromatic compounds .

Scientific Research Applications

Benzenesulfonic acid, 4,4',4'',4'''-(2,4-pyridinediylbis(1,2,4-triazine-3,5,6-triyl))tetrakis-, tetrasodium salt is a complex organosulfur compound with a variety of scientific research applications. This article will explore its applications across different fields, including chemistry, biology, medicine, and industry.

Chemistry

Benzenesulfonic acid is widely used as a reagent in organic synthesis and as a catalyst in various chemical reactions. It can undergo several types of reactions:

- Oxidation : Forms sulfonic acid derivatives.

- Reduction : Converts sulfonic acid groups to sulfonates.

- Substitution : Aromatic rings can undergo electrophilic substitution reactions.

This compound also serves as a building block for synthesizing more complex molecules due to its multiple reactive sites.

Biology

In biological research, this compound is utilized in biochemical assays and as a component in buffer solutions. Its ability to interact with proteins through ionic bonds allows it to modulate various biochemical pathways and cellular processes.

Medicine

Research is ongoing into the potential therapeutic properties of benzenesulfonic acid. Its role as a drug delivery agent is particularly noteworthy due to its solubility and ability to form complexes with various biomolecules.

Industry

The compound finds applications in the production of detergents, dyes, and other industrial chemicals. Its properties enhance the effectiveness of these products by improving solubility and reactivity.

Case Study 1: Use in Drug Delivery Systems

A study investigated the use of benzenesulfonic acid as a drug delivery agent for anticancer drugs. The results indicated that the compound could effectively encapsulate drugs, enhancing their solubility and bioavailability in biological systems.

Case Study 2: Biochemical Assays

In another research project, benzenesulfonic acid was employed in enzyme-linked immunosorbent assays (ELISA). The compound's ability to stabilize proteins improved assay sensitivity and reliability.

Case Study 3: Industrial Applications

A case study on the use of benzenesulfonic acid in detergent formulations showed that its inclusion significantly increased cleaning efficiency compared to traditional formulations without this compound.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4,4’,4’‘,4’‘’-(2,4-pyridinediylbis(1,2,4-triazine-3,5,6-triyl))tetrakis-, tetrasodium salt involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid groups can form strong ionic bonds with positively charged sites on proteins, affecting their function and activity. This interaction can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Research Findings and Data Tables

Table 1: Physical Properties Comparison

Table 2: Application Performance

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing this compound, and what are critical reaction parameters to optimize yield?

- The compound’s synthesis likely involves multi-step condensation reactions between pyridine-linked triazine precursors and benzenesulfonic acid derivatives. Key parameters include:

- Temperature control : Maintain 60–80°C to avoid premature decomposition of reactive intermediates .

- pH adjustment : Use buffered conditions (pH 6–8) to stabilize sulfonate groups during coupling .

- Catalyst selection : Transition metal catalysts (e.g., Cu(I)) may enhance triazine ring formation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Spectroscopic characterization :

- ¹H/¹³C NMR : Verify aromatic proton environments (δ 7–8 ppm for benzenesulfonate) and pyridine/triazine backbone signals .

- FT-IR : Confirm sulfonate stretching vibrations (~1180–1120 cm⁻¹) and triazine ring modes (~1500 cm⁻¹) .

Q. What solvent systems are compatible with this compound for experimental applications?

- High solubility in water : Due to sulfonate groups, aqueous solutions (≥10 mM) are stable at neutral pH .

- Limited organic solubility : Use polar aprotic solvents (DMF, DMSO) for reactions requiring non-aqueous conditions .

- Avoid acidic media : Protonation of sulfonate groups below pH 3 may precipitate the compound .

Advanced Research Questions

Q. How do reaction conditions influence the compound’s stability during catalytic or photochemical studies?

- Thermal stability : Decomposition observed >120°C via TGA; avoid prolonged heating in solution .

- Photodegradation : UV exposure (λ < 300 nm) cleaves azo linkages in analogous triazine derivatives—use amber glassware for light-sensitive experiments .

- Redox sensitivity : The pyridine-triazine core may undergo reversible reduction (e.g., with Na₂S₂O₄), altering electronic properties .

Q. What analytical methods resolve contradictions in reported toxicity data for benzenesulfonic acid derivatives?

- In vitro assays : Conduct MTT assays on human cell lines (e.g., HEK293) to assess acute cytotoxicity, noting discrepancies between pure compound vs. commercial mixtures .

- Ecotoxicity profiling : Use Daphnia magna or algae models to evaluate aquatic toxicity, comparing NOEC values against structurally similar sulfonates (e.g., LD₅₀ = 75 mg/kg in birds for benzenesulfonic acid) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or DNA)?

- Docking simulations : Map sulfonate and triazine moieties to binding pockets in proteins (e.g., human serum albumin) using AutoDock Vina .

- DFT calculations : Analyze charge distribution to predict redox behavior or ligand-DNA intercalation potential .

Comparative Analysis of Analogues

Methodological Notes

- Contradiction handling : When conflicting data arise (e.g., stability in acidic media), replicate experiments under standardized conditions (pH, ionic strength) and validate via orthogonal techniques (HPLC, NMR) .

- Safety protocols : Despite limited toxicity data, handle as a irritant (wear gloves, goggles) and avoid inhalation of powdered form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.